molecular formula C19H19Cl2N3O2 B2744369 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396760-51-2

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2744369
CAS No.: 1396760-51-2
M. Wt: 392.28
InChI Key: JVNOYBWHMRNTGT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core structure, a chemical class known for diverse biological activities and broad utility in medicinal chemistry research . The compound's structure integrates a 2,4-dichlorobenzamide moiety linked to a nicotinoyl-substituted piperidine methyl group. This specific architecture suggests potential for investigation as a modulator of various biological targets, particularly given that similar benzamide-containing compounds are explored as potent inhibitors of enzymes and receptors . Researchers may employ this chemical as a key intermediate or building block in organic synthesis or as a candidate for high-throughput screening to identify new therapeutic leads. The presence of the nicotinoyl fragment, a derivative of pyridine, further indicates its potential application in developing kinase inhibitors or nuclear receptor modulators, areas of significant interest in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimentation and profiling in accordance with their institutional safety protocols to fully characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

2,4-dichloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O2/c20-15-3-4-16(17(21)10-15)18(25)23-11-13-5-8-24(9-6-13)19(26)14-2-1-7-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNOYBWHMRNTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a nicotinoyl group through an acylation reaction.

    Introduction of the Benzamide Moiety: The functionalized piperidine derivative is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound, which may have distinct properties and applications.

Scientific Research Applications

2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Biological Research: It is used as a tool compound to study the effects of benzamide derivatives on various biological pathways and processes.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Piperidine Moieties

2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide
  • Structure: Shares the 2,4-dichlorobenzamide core but incorporates a trichloroethyl-thiadiazole-phenylamino substituent instead of the nicotinoylpiperidinyl group.
  • Biological Activity : Demonstrated potent inhibition of dihydrofolate reductase (DHFR) with a binding energy (ΔG) of −9.0 kcal/mol, forming three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 in the DHFR active site .
[18F]2,4-Dichloro-N-((1-(Propylsulfonyl)-4-(6-Fluoropyridin-2-yl)Piperidin-4-yl)Methyl)Benzamide
  • Structure : Features a 2,4-dichlorobenzamide core with a piperidine ring substituted by a propylsulfonyl group and a 6-fluoropyridin-2-yl group.
  • Biological Activity : Developed as a glycine transport inhibitor probe for positron emission tomography (PET) imaging, highlighting its utility in central nervous system (CNS) studies .
  • Key Difference: The fluoropyridinyl and sulfonyl groups enhance blood-brain barrier penetration compared to the nicotinoyl group, which may favor kinase interactions.
CHMFL-ABL/KIT-155 (Kinase Inhibitor)
  • Structure: Contains a 3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide group, differing in the linker (ether vs. methylene) and additional trifluoromethylphenyl substituents.
  • Biological Activity: A dual ABL/KIT kinase inhibitor (IC₅₀ < 10 nM) with the nicotinoylpiperidinyloxy group contributing to hinge-region binding in kinases .
  • Key Difference : The ether linkage and trifluoromethyl group optimize kinase selectivity, whereas the methylene linker in the target compound may alter conformational flexibility.

Pharmacological and Functional Comparisons

Enzyme Inhibition Profiles
CNS Targeting
  • The [18F]-labeled analog in highlights the importance of fluorinated and sulfonyl groups for CNS penetration, whereas the nicotinoyl group’s polarity may limit the target compound’s brain bioavailability .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Nicotinoyl Group: The pyridine ring may engage in π-π interactions with aromatic residues in kinase ATP pockets, as seen in CHMFL-ABL/KIT-155 .
  • Chlorine Substituents : The 2,4-dichloro configuration on the benzamide enhances electrophilicity and hydrophobic interactions, critical for DHFR inhibition in .
  • Piperidine Linkers : Methylenepiperidine (target) vs. piperidinyloxy (CHMFL-ABL/KIT-155) influence binding orientations; methylene linkers may reduce steric hindrance .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight Key Substituents Biological Target Key Data Reference
Target Compound ~450 (estimated) 2,4-Dichlorobenzamide, Nicotinoylpiperidine Undisclosed N/A -
Thiadiazole Derivative () 618.7 2,4-Dichlorobenzamide, Thiadiazole DHFR ΔG = −9.0 kcal/mol
[18F]CFPyPB () ~500 (estimated) 2,4-Dichlorobenzamide, Fluoropyridinyl Glycine Transporters PET Imaging Probe
CHMFL-ABL/KIT-155 () 643.1 Nicotinoylpiperidinyloxy, Trifluoromethyl ABL/KIT Kinases IC₅₀ < 10 nM

Biological Activity

2,4-Dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O
  • Molecular Weight : 367.27 g/mol

The structure includes a benzamide core with two chlorine substituents and a piperidine ring substituted with a nicotinoyl group, which may influence its biological interactions.

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its interaction with the corticotropin-releasing factor (CRF) receptor, which plays a crucial role in stress response and anxiety regulation.

Binding Affinity

A study highlighted that related compounds exhibit potent binding inhibition activity against CRF receptors with an IC₅₀ value of 9.5 nM, indicating strong affinity and potential therapeutic applications in stress-related disorders . The structure-activity relationship (SAR) studies suggest that modifications in the piperidine and benzamide moieties can enhance metabolic stability and receptor binding .

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant and anxiolytic effects of compounds similar to this compound. For instance:

  • In Vivo Studies : Animal models have shown that administration of similar compounds results in significant reductions in anxiety-like behaviors and depressive symptoms .
  • Mechanistic Insights : The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been implicated in these effects.

Case Study 1: CRF Receptor Antagonism

In a pivotal study examining CRF receptor antagonists, derivatives of benzamide were evaluated for their ability to inhibit stress-induced hormone release. The results demonstrated that compounds with structural similarities to this compound effectively reduced adrenocorticotropic hormone (ACTH) secretion in stressed rats .

Case Study 2: Metabolic Stability

Research focusing on the metabolic stability of related compounds revealed that certain modifications led to increased resistance to hepatic metabolism. This finding is crucial for developing effective therapeutics as it suggests potential for prolonged action within the body .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
CRF Receptor BindingIC₅₀ = 9.5 nM
AntidepressantReduction in anxiety-like behaviors in animal models
Metabolic StabilityEnhanced stability through structural modifications

Q & A

Basic: What are the established synthetic routes for 2,4-dichloro-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide?

Answer:
The synthesis typically involves a multi-step process:

Alkylation : React 4-chloroaniline with a Boc-protected piperidone derivative to form the piperidinylmethyl intermediate .

Benzoylation : Introduce the 2,4-dichlorobenzoyl group using 2,4-dichlorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) .

Deprotection : Remove the Boc group using HCl in dioxane or methanol to yield the free amine .

Purification : Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidinylmethyl groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (calculated for C20H20Cl2N3O2: 428.09 g/mol) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to minimize side products during benzoylation?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity while avoiding protic solvents that may hydrolyze the acyl chloride .
  • Temperature Control : Maintain temperatures between 0–5°C during benzoylation to suppress competing reactions .
  • Catalyst Addition : Incorporate DMAP (4-dimethylaminopyridine) to accelerate acylation and improve yields .
  • In-Situ Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexanes) to terminate at optimal conversion .

Advanced: What methodologies are recommended for investigating its biological activity and target engagement?

Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase panels (e.g., PKC, MAPK) .
  • Cellular Uptake Studies : Employ radiolabeled compound (e.g., 14C-labeled) or LC-MS/MS to quantify intracellular concentrations .
  • Target Validation : Apply SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity (KD) for suspected targets .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Purity Reassessment : Re-analyze compound batches via HPLC and NMR to rule out impurities (>99% purity required for reproducible assays) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Dose-Response Curves : Perform IC50 determinations in triplicate with statistical validation (e.g., GraphPad Prism) to confirm potency .

Advanced: What advanced structural elucidation techniques are suitable for this compound?

Answer:

  • X-ray Crystallography : Grow single crystals in ethanol/water mixtures and solve the structure to confirm stereochemistry and intermolecular interactions .
  • Computational Modeling : Use DFT (Density Functional Theory) calculations (e.g., Gaussian 16) to predict electronic properties and optimize docking poses with targets .
  • Dynamic NMR : Study conformational flexibility of the piperidinylmethyl group in solution via variable-temperature NMR .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?

Answer:

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
    • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS .
    • Excretion : Radiolabeled compound tracking in urine and feces over 72 hours .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified dichlorophenyl or nicotinoyl groups to assess impact on potency .
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to evaluate steric/electronic effects .
  • 3D-QSAR Modeling : Build CoMFA or CoMSIA models using IC50 data from analogs to predict optimal substituents .

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